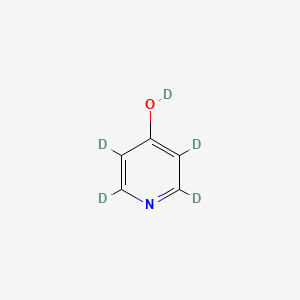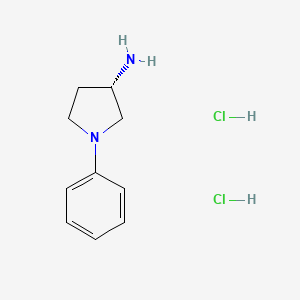
4-羟基吡啶-d5
描述
4-Hydroxypyridine-d5 is a deuterated form of 4-hydroxypyridine, a heterocyclic organic compound with a hydroxyl group attached to the pyridine ring. The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving nuclear magnetic resonance spectroscopy.
科学研究应用
4-Hydroxypyridine-d5 is widely used in scientific research due to its deuterium labeling. Some applications include:
Chemistry: Used as a tracer in nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development to understand the pharmacokinetics and dynamics of deuterated drugs.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications.
作用机制
Target of Action
It’s worth noting that pyridine derivatives, which include 4-hydroxypyridine-d5, have been found to exhibit a wide range of biological activities .
Mode of Action
Pyridine derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that pyridine derivatives can influence a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Pyridine derivatives have been reported to have various effects at the molecular and cellular levels, depending on their specific structures and targets .
生化分析
Cellular Effects
4-Hydroxypyridine-d5 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to protect brain cells against ischemic damage by modulating calcium dynamics and gene expression in cortical cells . Additionally, it exhibits antiproliferative activity against certain tumor cell lines, indicating its potential role in cancer therapy .
Molecular Mechanism
At the molecular level, 4-Hydroxypyridine-d5 exerts its effects through binding interactions with specific enzymes and proteins. The hydroxylation of 4-Hydroxypyridine-d5 by flavin-dependent monooxygenases is a key step in its catabolic pathway. This interaction leads to the formation of 3,4-dihydroxypyridine, which undergoes further enzymatic transformations . These interactions highlight the compound’s role in enzyme inhibition and activation, as well as its impact on gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxypyridine-d5 can change over time due to its stability and degradation. Studies have shown that 4-Hydroxypyridine-d5 remains stable under recommended storage conditions, but its chemical purity should be re-analyzed after three years . Long-term effects on cellular function have been observed, particularly in the context of its protective role against ischemic damage in brain cells .
Dosage Effects in Animal Models
The effects of 4-Hydroxypyridine-d5 vary with different dosages in animal models. At lower doses, it exhibits protective effects on brain cells, while higher doses may lead to toxic or adverse effects. The compound’s impact on cellular metabolism and gene expression is dose-dependent, with higher doses potentially causing significant changes in these processes .
Metabolic Pathways
4-Hydroxypyridine-d5 is involved in several metabolic pathways, including the catabolism of pyridine derivatives. In Arthrobacter sp. IN13, the initial hydroxylation of 4-Hydroxypyridine-d5 by KpiA leads to the formation of 3,4-dihydroxypyridine, which is further processed by KpiC and KpiB to form 3-formylpyruvate . These metabolic pathways highlight the compound’s role in enzyme interactions and metabolic flux.
Transport and Distribution
Within cells and tissues, 4-Hydroxypyridine-d5 is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function. The compound’s transport mechanisms are crucial for its role in cellular processes and biochemical reactions .
Subcellular Localization
4-Hydroxypyridine-d5 is localized in specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its activity and function. Understanding the subcellular localization of 4-Hydroxypyridine-d5 is essential for elucidating its role in cellular processes and metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-Hydroxypyridine-d5 typically involves the deuteration of 4-hydroxypyridine. One common method includes the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) under specific reaction conditions . The process may involve heating the compound in the presence of a deuterium source to achieve the desired isotopic purity.
Industrial Production Methods
Industrial production of 4-Hydroxypyridine-d5 follows similar synthetic routes but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle large volumes, ensuring high isotopic purity and yield .
化学反应分析
Types of Reactions
4-Hydroxypyridine-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-pyridone-d5.
Reduction: Reduction reactions can convert it to 4-hydroxypiperidine-d5.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: 4-Pyridone-d5
Reduction: 4-Hydroxypiperidine-d5
Substitution: Various substituted pyridines depending on the reagents used.
相似化合物的比较
Similar Compounds
4-Hydroxypyridine: The non-deuterated form, used in similar applications but lacks the benefits of deuterium labeling.
4-Pyridone: An oxidized form of 4-hydroxypyridine, used in different chemical reactions.
4-Hydroxypiperidine: A reduced form, used in various synthetic applications.
Uniqueness
4-Hydroxypyridine-d5 is unique due to its deuterium labeling, which provides advantages in nuclear magnetic resonance spectroscopy and metabolic studies. The presence of deuterium atoms allows for more precise and detailed analysis compared to its non-deuterated counterparts .
属性
IUPAC Name |
2,3,5,6-tetradeuterio-4-deuteriooxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7)/i1D,2D,3D,4D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNTZFIIOFTKIY-HXRFYODMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1O[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45503-33-1 | |
| Record name | 45503-33-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid](/img/structure/B1411274.png)












